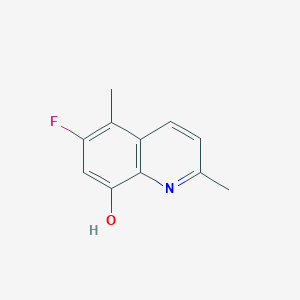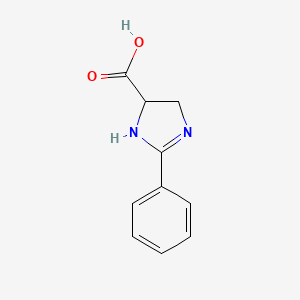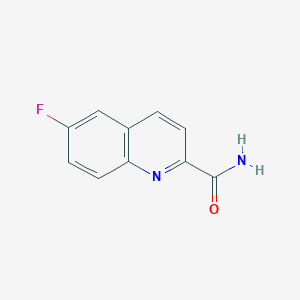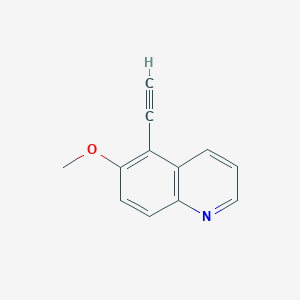
2,4-Dichloropyridin-3-amine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloropyridin-3-amine hydrate is a chemical compound with the molecular formula C5H4Cl2N2·H2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyridin-3-amine hydrate typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 150°C, depending on the specific reactants and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyridin-3-amine hydrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydration and Dehydration: The hydrate form can lose or gain water molecules under different environmental conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various pyridine derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloropyridin-3-amine hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloropyridin-3-amine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyridine: A precursor in the synthesis of 2,4-Dichloropyridin-3-amine hydrate.
3-Aminopyridine: A related compound with similar structural features but different reactivity and applications.
2,4-Dichloro-3-nitropyridine: Another derivative of pyridine with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and amine groups.
Properties
Molecular Formula |
C5H6Cl2N2O |
|---|---|
Molecular Weight |
181.02 g/mol |
IUPAC Name |
2,4-dichloropyridin-3-amine;hydrate |
InChI |
InChI=1S/C5H4Cl2N2.H2O/c6-3-1-2-9-5(7)4(3)8;/h1-2H,8H2;1H2 |
InChI Key |
MWLVXHBGFIHKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)











![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
